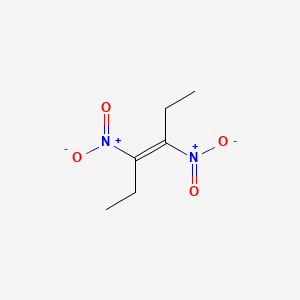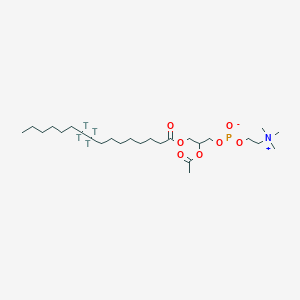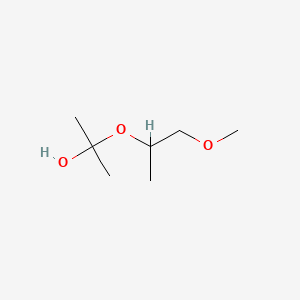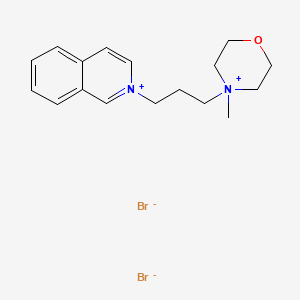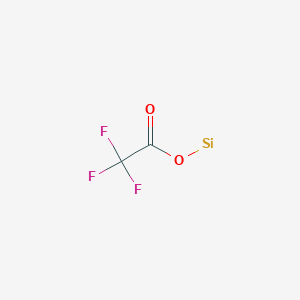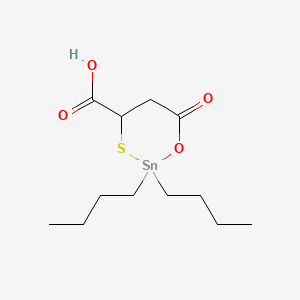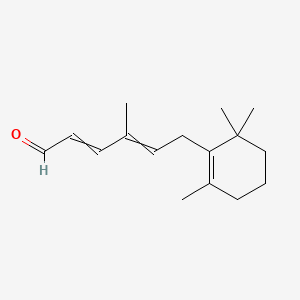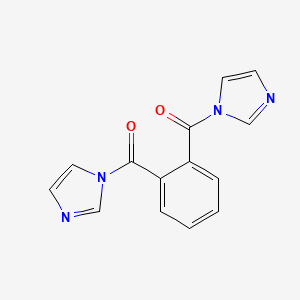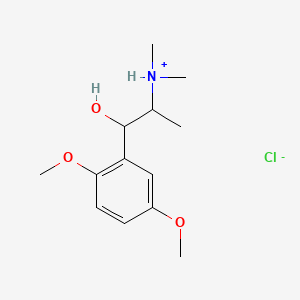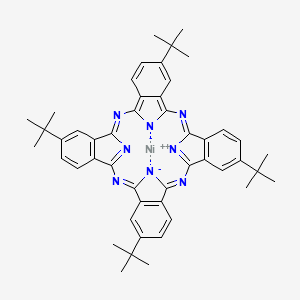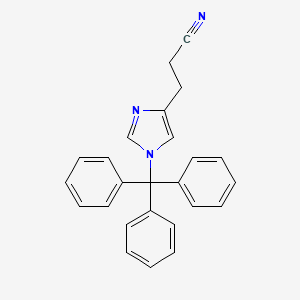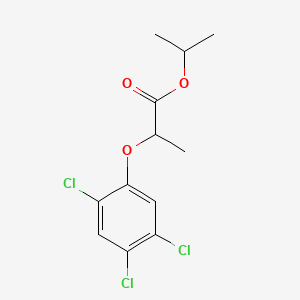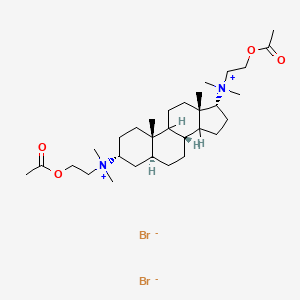
2,2'-Dithiobis(4-pentylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(4-pentylphenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond, each phenolic group being substituted with a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(4-pentylphenol) typically involves the reaction of 4-pentylphenol with a disulfide-forming reagent. One common method is the oxidative coupling of 4-pentylphenol using iodine or other oxidizing agents in the presence of a base. The reaction conditions often include a solvent such as ethanol or acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(4-pentylphenol) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
化学反应分析
Types of Reactions
2,2’-Dithiobis(4-pentylphenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
2,2’-Dithiobis(4-pentylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,2’-Dithiobis(4-pentylphenol) involves its ability to interact with biological molecules through its phenolic and disulfide groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the disulfide bond can undergo redox reactions, modulating cellular redox states. These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(benzothiazole): Known for its use as a rubber accelerator and corrosion inhibitor.
2,2’-Dithiobis(pyridine N-oxide): Used in coordination chemistry and as an antibacterial agent.
2,2’-Dithiobis(5-phenyl-1,3,4-oxadiazole): Employed in analytical chemistry for thiol determination.
Uniqueness
2,2’-Dithiobis(4-pentylphenol) is unique due to its specific substitution pattern with pentyl groups, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the stabilization of polymers and in biological systems.
属性
CAS 编号 |
60774-06-3 |
|---|---|
分子式 |
C22H30O2S2 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-5-pentylphenyl)disulfanyl]-4-pentylphenol |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-17-11-13-19(23)21(15-17)25-26-22-16-18(10-8-6-4-2)12-14-20(22)24/h11-16,23-24H,3-10H2,1-2H3 |
InChI 键 |
QFIVQAAPVGDRHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)CCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


